molecular formula C22H28N4 B12746410 (5R,8S,10R)-6-Methyl-8-((2-propyl-1H-imidazolyl)methyl)ergoline CAS No. 115193-13-0

(5R,8S,10R)-6-Methyl-8-((2-propyl-1H-imidazolyl)methyl)ergoline

Cat. No.: B12746410
CAS No.: 115193-13-0
M. Wt: 348.5 g/mol
InChI Key: NGXZOWDBJNRGQB-BEHPGTHXSA-N
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Description

(5R,8S,10R)-6-Methyl-8-((2-propyl-1H-imidazolyl)methyl)ergoline is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,8S,10R)-6-Methyl-8-((2-propyl-1H-imidazolyl)methyl)ergoline typically involves multi-step organic synthesis. The process begins with the preparation of the ergoline skeleton, followed by the introduction of the methyl and imidazolyl groups. Common reagents used in these steps include alkyl halides, imidazole, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(5R,8S,10R)-6-Methyl-8-((2-propyl-1H-imidazolyl)methyl)ergoline can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and various catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (5R,8S,10R)-6-Methyl-8-((2-propyl-1H-imidazolyl)methyl)ergoline is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biology, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential effects on cellular processes.

Medicine

In medicine, ergoline derivatives are often explored for their therapeutic potential, including their use as treatments for neurological disorders, cardiovascular diseases, and other medical conditions.

Industry

In industry, this compound could be used in the development of pharmaceuticals, agrochemicals, and other specialized chemicals.

Mechanism of Action

The mechanism of action of (5R,8S,10R)-6-Methyl-8-((2-propyl-1H-imidazolyl)methyl)ergoline involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it might bind to neurotransmitter receptors in the brain, influencing neural signaling and potentially providing therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    Lysergic acid diethylamide (LSD): Another ergoline derivative known for its psychoactive properties.

    Ergotamine: Used in the treatment of migraines and cluster headaches.

    Bromocriptine: Used to treat Parkinson’s disease and certain hormonal disorders.

Uniqueness

(5R,8S,10R)-6-Methyl-8-((2-propyl-1H-imidazolyl)methyl)ergoline is unique due to its specific structural features, such as the presence of the imidazolyl group and the particular stereochemistry of the molecule

Properties

CAS No.

115193-13-0

Molecular Formula

C22H28N4

Molecular Weight

348.5 g/mol

IUPAC Name

(6aR,9S)-7-methyl-9-[(2-propylimidazol-1-yl)methyl]-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C22H28N4/c1-3-5-21-23-8-9-26(21)14-15-10-18-17-6-4-7-19-22(17)16(12-24-19)11-20(18)25(2)13-15/h4,6-9,12,15,18,20,24H,3,5,10-11,13-14H2,1-2H3/t15-,18?,20+/m0/s1

InChI Key

NGXZOWDBJNRGQB-BEHPGTHXSA-N

Isomeric SMILES

CCCC1=NC=CN1C[C@H]2CC3[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C

Canonical SMILES

CCCC1=NC=CN1CC2CC3C(CC4=CNC5=CC=CC3=C45)N(C2)C

Origin of Product

United States

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